molecular formula C6H9ClHgO B14278002 Chloro[1-(oxolan-2-yl)ethenyl]mercury CAS No. 141342-25-8

Chloro[1-(oxolan-2-yl)ethenyl]mercury

Cat. No.: B14278002
CAS No.: 141342-25-8
M. Wt: 333.18 g/mol
InChI Key: OWHXOQLVZKSKMJ-UHFFFAOYSA-M
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Description

Chloro[1-(oxolan-2-yl)ethenyl]mercury is an organomercury compound characterized by a mercury atom bonded to a chloro group and a substituted ethenyl moiety containing an oxolan (tetrahydrofuran) ring. The oxolan group introduces unique stereoelectronic properties, enhancing solubility in polar solvents and influencing reactivity through its oxygen heteroatom. Organomercury compounds like this are historically significant in synthetic chemistry due to mercury’s ability to stabilize reactive intermediates and participate in electrophilic reactions . However, their high toxicity necessitates cautious handling.

Properties

CAS No.

141342-25-8

Molecular Formula

C6H9ClHgO

Molecular Weight

333.18 g/mol

IUPAC Name

chloro-[1-(oxolan-2-yl)ethenyl]mercury

InChI

InChI=1S/C6H9O.ClH.Hg/c1-2-6-4-3-5-7-6;;/h6H,1,3-5H2;1H;/q;;+1/p-1

InChI Key

OWHXOQLVZKSKMJ-UHFFFAOYSA-M

Canonical SMILES

C=C(C1CCCO1)[Hg]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[1-(oxolan-2-yl)ethenyl]mercury typically involves the reaction of mercury(II) chloride with 1-(oxolan-2-yl)ethenyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Chloro[1-(oxolan-2-yl)ethenyl]mercury undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

    Reduction: Reduction reactions can convert the compound to elemental mercury and other reduced species.

    Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: Mercury(II) oxide and other oxidized derivatives.

    Reduction: Elemental mercury and reduced organic compounds.

    Substitution: Various substituted organomercury compounds depending on the nucleophile used.

Scientific Research Applications

Chloro[1-(oxolan-2-yl)ethenyl]mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Chloro[1-(oxolan-2-yl)ethenyl]mercury involves its interaction with various molecular targets, including enzymes and cellular components. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in its mechanism of action include oxidative stress and the generation of reactive oxygen species (ROS), which can cause cellular damage and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Chloro[1-(oxolan-2-yl)ethenyl]mercury with analogous organomercury compounds, emphasizing substituent effects on reactivity and applications:

Compound Name Substituents Key Properties Applications
This compound Oxolan-2-yl ethenyl, Cl⁻ High polarity due to oxolan oxygen; moderate stability in polar solvents Potential catalyst in stereoselective synthesis
Chloro(2,2-diphenylethenyl)mercury 2,2-Diphenylethenyl, Cl⁻ Lipophilic; strong π-π interactions with aromatic systems Cross-coupling reactions; material science
Chloro(furan-2-yl)mercury Furan-2-yl, Cl⁻ Enhanced electrophilicity due to furan’s electron-withdrawing nature Polymerization initiator
Phenylmercury chloride Phenyl, Cl⁻ High thermal stability; low solubility in water Antiseptic; fungicide
Vinylmercury chloride Vinyl, Cl⁻ Reactivity in addition reactions; volatile Precursor for vinyl-metal complexes

Reactivity and Stability

  • Electrophilic Character : The oxolan group in this compound donates electron density via its oxygen lone pairs, reducing mercury’s electrophilicity compared to Chloro(furan-2-yl)mercury . This makes it less reactive toward nucleophiles like thiols but more stable in aqueous media.
  • Bond Strength: Mercury-chloro bonds in such compounds exhibit dissociation energies of ~200–250 kJ/mol, comparable to other organomercury halides . However, the oxolan-ethenyl group may weaken this bond slightly due to steric strain.
  • Toxicity: All organomercury compounds are highly toxic, but the oxolan group’s polarity may reduce blood-brain barrier penetration compared to lipophilic analogs like Chloro(2,2-diphenylethenyl)mercury .

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